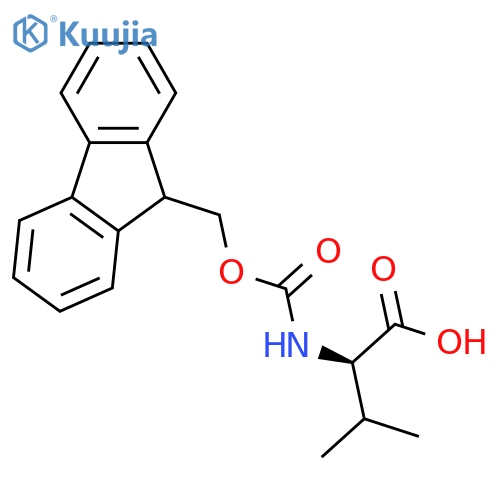

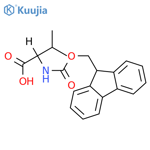

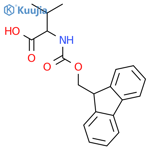

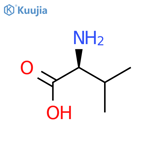

Chromatographic enantiomer separation using 9-amino-9-(deoxy)-epiquinine-derived chiral selectors: control of chiral recognition via introduction of additional stereogenic centers

,

Acta Chimica Slovenica,

2012,

59(3),

454-463